REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]O)=[CH:4][CH:3]=1.[BrH:10]>>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][Br:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.43 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(CO)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 1/4 hr
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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the organic phase was washed with water and saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=C(CBr)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g | |
YIELD: PERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |